molecular formula C14H14NNaO2S B13362362 Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate

Cat. No.: B13362362
M. Wt: 283.32 g/mol
InChI Key: FLXMYGRAMHRTAW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-isopropylphenylthiazole with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes the use of advanced synthesis techniques, such as continuous flow reactors and automated systems, to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .

Mechanism of Action

The mechanism of action of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(2-(4-ethylphenyl)thiazol-4-yl)acetate
  • Sodium 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate
  • Sodium 2-(2-(4-bromophenyl)thiazol-4-yl)acetate

Uniqueness

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H14NNaO2S

Molecular Weight

283.32 g/mol

IUPAC Name

sodium;2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S.Na/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17;/h3-6,8-9H,7H2,1-2H3,(H,16,17);/q;+1/p-1

InChI Key

FLXMYGRAMHRTAW-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]

Origin of Product

United States

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